3-Benzylidene-2-benzofuran-1-one

Overview

Description

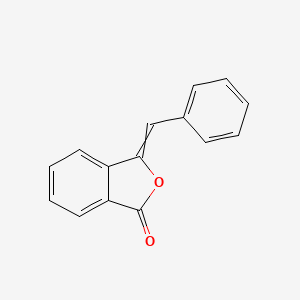

3-Benzylidene-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-2-benzofuran-1-one typically involves the cyclization of benzaldehyde derivatives with furan derivatives under acidic or basic conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde is reacted with furan in the presence of a base such as piperidine or pyridine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts such as Lewis acids or organocatalysts can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylidene-2-benzofuran-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of benzofuran-1,3-dione derivatives.

Reduction: Production of 3-benzylidene-2-benzofuran-1-ol.

Substitution: Generation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: Research has shown its potential in treating various diseases, including cancer and inflammatory conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzylidene-2-benzofuran-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by interfering with signaling pathways.

Comparison with Similar Compounds

2-Benzylidene-6-hydroxy-1-benzofuran-3(2H)-one

2-Benzylidene-1-benzofuran-3(2H)-one

2-Benzylidene-5-methoxy-1-benzofuran-3(2H)-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-Benzylidene-2-benzofuran-1-one, also known as benzalphthalide, is an organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (3Z)-3-benzylidene-2-benzofuran-1-one

- Molecular Formula : C15H10O2

- Molecular Weight : 226.24 g/mol

- Appearance : Pale yellow to yellow crystalline solid

- Melting Point : 100-104°C

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .

Antioxidant Properties

A study highlighted the antioxidant capabilities of several (Z)-3-benzylideneisobenzofuran-1(3H)-ones, revealing their potency in scavenging free radicals. The compound exhibited an IC50 value of 14.38 ± 0.09 μg/mL, which was less potent than ascorbic acid (IC50 = 4.57 μg/mL) but still significant .

| Compound | IC50 (μg/mL) | Remarks |

|---|---|---|

| 28a | 14.38 ± 0.09 | Antioxidant activity |

| 28b | 8.88 ± 0.12 | Enhanced potency |

| 28c | 6.33 ± 0.08 | Most potent among tested |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). In vitro studies demonstrated that derivatives could inhibit TNF-α-induced monocyte adhesion to epithelial cells by over 70%, correlating with reduced production of reactive oxygen species (ROS) and expression of inflammatory markers .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : Disruption of microbial cell membranes and interference with cellular processes.

- Antioxidant Mechanism : Scavenging free radicals and modulating oxidative stress pathways.

- Anti-inflammatory Mechanism : Inhibition of transcription factors like NF-κB and AP-1 that regulate inflammatory responses.

Case Studies

- Antimicrobial Study : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions on the benzylidene moiety enhanced activity .

- Inflammation Model : In a rat model of TNBS-induced colitis, compounds derived from benzalphthalide showed dose-dependent inhibition of inflammation markers, suggesting potential therapeutic applications in IBD treatment .

Properties

IUPAC Name |

3-benzylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPZXMEBGTPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870620 | |

| Record name | 3-Benzylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-61-1 | |

| Record name | Benzylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.